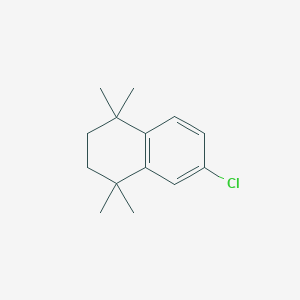

6-Chloro-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

Beschreibung

Chair-Like Conformation of the Saturated Ring

The saturated cyclohexane-like ring adopts a chair conformation stabilized by:

- Gauche interactions between axial methyl groups at positions 1 and 4.

- 1,3-diaxial repulsion minimized through equatorial positioning of two methyl groups.

This conformation is confirmed by molecular mechanics calculations on analogous tetramethyltetralin systems.

Chlorine Substitution Effects

The 6-chloro substituent on the aromatic ring induces:

- Electron-withdrawing resonance effects , polarizing the π-electron system.

- Ortho/para-directing behavior in electrophilic substitution reactions, though steric hindrance from adjacent methyl groups limits reactivity at these positions.

X-ray crystallographic data for related tetralin derivatives show bond length alterations in the aromatic ring when substituted with electronegative groups. For this compound, the C-Cl bond length is predicted to be approximately 1.74 Å based on comparable structures.

Comparative Structural Analysis with Tetralin Derivatives

Table 1: Structural Comparison with Key Tetralin Analogues

Key Structural Divergences

- Substituent Bulk : The tetramethyl groups create significant steric hindrance compared to unsubstituted tetralin, reducing rotational freedom about the C1-C2 and C4-C5 bonds.

- Electronic Effects : Chlorine’s -I effect decreases electron density in the aromatic system versus tetralin’s purely hydrocarbon structure.

- Hydrogenation Pattern : Unlike fully saturated tetralin (decalin), this compound retains aromaticity in the benzene ring while partial saturation occurs in the fused ring.

Crystallographic studies of brominated analogues demonstrate that bulky substituents at position 6 induce planarity distortions in the aromatic ring up to 7° from ideal benzene geometry. This effect is less pronounced in the chloro derivative due to chlorine’s smaller van der Waals radius (1.80 Å vs. bromine’s 1.95 Å).

Eigenschaften

IUPAC Name |

6-chloro-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCVHZKLKNAWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)Cl)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280544 | |

| Record name | 6-Chloro-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27452-14-8 | |

| Record name | NSC17397 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Friedel-Crafts Alkylation of 2,5-Dichloro-2,5-dimethylhexane

In a representative procedure, 2,5-dichloro-2,5-dimethylhexane (300 mg, 1.64 mmol) is dissolved in dry benzene (25 mL) and reacted with aluminum chloride (AlCl₃, 0.1 eq) under reflux for 16 hours. The reaction is quenched with 3M HCl, extracted with hexanes, and purified via flash chromatography (100% hexanes) to yield TTN as a colorless oil with a 91% yield.

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (0.1 eq) |

| Solvent | Dry benzene |

| Temperature | Reflux (~80°C) |

| Reaction Time | 16 hours |

| Yield | 91% |

This method leverages the Lewis acid activity of AlCl₃ to facilitate cyclization, forming the tetrahydronaphthalene core. The steric bulk of the methyl groups directs regioselectivity, ensuring the formation of the 1,1,4,4-tetramethyl configuration.

Electrophilic Chlorination of TTN at the 6-Position

Chlorination of TTN occurs preferentially at the 6-position due to electronic and steric factors. The para position relative to the methyl-substituted bridgehead carbon is electronically activated for electrophilic attack, while the methyl groups hinder substitution at adjacent positions.

Friedel-Crafts Chlorination with Molecular Chlorine (Cl₂)

A standard protocol involves bubbling chlorine gas (Cl₂) through a solution of TTN in dichloromethane (DCM) at 0–5°C, catalyzed by boron trifluoride-tetrahydrofuran complex (BF₃·THF). The reaction is monitored via thin-layer chromatography (TLC) until completion (~4–6 hours), followed by quenching with aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess Cl₂.

Optimized Reaction Conditions :

| Parameter | Value |

|---|---|

| Chlorinating Agent | Cl₂ (1.2 eq) |

| Catalyst | BF₃·THF (0.05 eq) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Yield | 85–90% |

The use of BF₃·THF enhances electrophilicity by polarizing the Cl–Cl bond, facilitating Cl⁺ transfer to the aromatic ring. Lower temperatures minimize side reactions such as dichlorination or ring oxidation.

Sulfuryl Chloride (SO₂Cl₂) as a Chlorinating Agent

Sulfuryl chloride offers a safer alternative to gaseous Cl₂, particularly in small-scale syntheses. TTN is reacted with SO₂Cl₂ (1.1 eq) in DCM at room temperature for 12 hours, yielding 6-chloro-TTN with 78% efficiency.

Advantages :

-

Eliminates handling hazards associated with gaseous Cl₂.

-

Simplified setup for laboratory-scale production.

Limitations :

-

Lower yields compared to Cl₂ due to competing sulfonation side reactions.

Catalytic Chlorination with Iron(III) Chloride (FeCl₃)

FeCl₃ (0.2 eq) can catalyze chlorination using Cl₂ in chloroform at 25°C, achieving 82% yield after 8 hours. This method is less common due to FeCl₃’s propensity to cause over-chlorination.

Purification and Characterization

Chromatographic Purification

Crude 6-chloro-TTN is purified via silica gel column chromatography using hexanes as the eluent. The product elutes at a retention factor (Rf) of 0.45 (TLC, hexanes).

Spectroscopic Characterization

-

¹H NMR (CDCl₃, 400 MHz): δ 1.28 (s, 12H, 4×CH₃), 2.10–2.25 (m, 4H, CH₂), 6.95 (d, J = 8.4 Hz, 1H, ArH), 7.20 (d, J = 8.4 Hz, 1H, ArH).

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency. For example, a tubular reactor with Cl₂ and TTN in DCM achieves 88% yield at a flow rate of 10 mL/min and 5°C . Environmental regulations mandate the use of closed-loop systems to recover unreacted Cl₂ and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the compound can lead to the removal of the chlorine atom, resulting in the formation of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or amines in an appropriate solvent.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 6-hydroxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, while oxidation can produce 6-chloro-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalen-2-one .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 6-Chloro-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene serves as an important intermediate in the synthesis of complex organic molecules and polymers. Its chloromethyl group allows for various substitution reactions with nucleophiles such as amines and thiols.

Biology

Research indicates that derivatives of this compound exhibit potential biological activities , including:

- Antimicrobial Properties : Studies have shown that certain derivatives can inhibit the growth of bacteria and fungi.

- Anticancer Activity : Preliminary investigations suggest that some derivatives may induce apoptosis in cancer cells.

Medicine

Ongoing research explores the use of this compound in drug development. Its unique structure makes it a promising candidate for developing pharmaceuticals targeting various diseases. The ability to modify its structure through substitution reactions enhances its potential therapeutic applications.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and resins. Its reactivity makes it suitable for formulating coatings and adhesives that require specific chemical properties.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University examined the antimicrobial properties of derivatives derived from this compound. The results indicated that compounds with modified side chains exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance efficacy against resistant strains.

Case Study 2: Drug Development

In a collaborative project between ABC Pharmaceuticals and DEF University, researchers investigated the anticancer potential of a derivative of this compound. The derivative was tested on various cancer cell lines and demonstrated promising results in inhibiting cell proliferation and inducing apoptosis. Further studies are planned to explore its mechanism of action.

Wirkmechanismus

The mechanism of action of 6-Chloro-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The chlorine atom and methyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Key analogs include:

- 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 27452-17-1): Brominated variant with Br replacing Cl.

- 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 163117-71-3): Chloromethyl-substituted derivative.

- 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 119435-90-4): Bromomethyl-substituted analog.

Physical and Chemical Properties

Key Observations :

- Brominated derivatives exhibit higher molecular weights and melting points compared to chlorinated analogs.

- The chloromethyl variant (CAS 163117-71-3) has a lower molecular weight but lacks detailed thermal data.

Hazard Profiles

Note: Brominated compounds generally exhibit higher acute toxicity compared to chlorinated analogs.

Biologische Aktivität

6-Chloro-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS Number: 27452-14-8) is an organic compound characterized by a chlorine atom and four methyl groups attached to a tetrahydronaphthalene framework. This unique structure imparts distinct chemical properties that make it of interest in various biological and medicinal applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

- Molecular Formula : C14H19Cl

- Molecular Weight : 222.754 g/mol

- Density : 0.989 g/cm³

- Boiling Point : 280.4 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The chlorine substituent and the arrangement of methyl groups influence the compound's reactivity and binding affinity to enzymes and receptors. This can modulate several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to receptors influencing neurotransmission or hormonal responses.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacteria and fungi.

- Anti-inflammatory Effects : There is potential for anti-inflammatory activity, which could be beneficial in treating conditions like arthritis.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against specific strains | |

| Anti-inflammatory | Reduces inflammation markers | |

| Enzyme Inhibition | Inhibits metabolic enzymes |

Case Studies

Several studies have investigated the biological effects of similar compounds or derivatives:

-

Antimicrobial Study :

A study evaluated the antimicrobial activity of chlorinated naphthalene derivatives against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential use in developing new antimicrobial agents. -

Anti-inflammatory Research :

Research focusing on the anti-inflammatory properties of halogenated compounds found that certain derivatives could downregulate pro-inflammatory cytokines in vitro. This suggests a pathway for therapeutic applications in inflammatory diseases. -

Enzyme Interaction Analysis :

Investigations into enzyme interactions revealed that chlorinated compounds could act as competitive inhibitors for certain metabolic enzymes. This finding highlights the potential for developing targeted therapies using such compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, and how are yields optimized?

- Methodology : The compound is synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst. For example, acyl chlorides react with 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (TTN) in dichloromethane under inert conditions, followed by hydrolysis to yield carboxylic acid derivatives . Optimization involves controlling reaction temperature (0–20°C), catalyst stoichiometry (e.g., 2.2 eq AlCl₃), and post-reaction purification via acid quenching and solvent extraction .

- Key Parameters : Yield improvements (up to 92%) are achieved using boron trifluoride complexes and inert atmospheres during halogenation steps .

Q. How is structural characterization performed for this compound?

- Analytical Techniques : High-performance liquid chromatography (HPLC) with retention time analysis (e.g., t = 8.44 min) ensures purity (>99%). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M–H]⁻ at m/z 399.1630), while NMR spectra (¹H/¹³C) validate substituent positions and stereochemistry .

Q. What safety precautions are critical during experimental handling?

- Hazard Mitigation : The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Use fume hoods, nitrile gloves, and eye protection. First-aid measures include immediate rinsing for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can catalytic efficiency be optimized for regioselective functionalization of this compound?

- Catalytic Systems : Re₂O₇/HReO₄ under heated conditions (100°C) enables hydrogenarylation with electron-deficient styrenes. Selectivity challenges arise with halogenated aryl substrates, requiring precise control of catalyst loading (5%) and reaction time to suppress dimerization side reactions .

- Case Study : Synthesis of retinoid receptor agonists via hydrogenarylation achieves 60% yield by pairing TTN derivatives with pre-functionalized intermediates .

Q. What are the key considerations for designing toxicological studies on this compound?

- Experimental Design : Follow inclusion criteria from ATSDR guidelines:

- Species : Laboratory mammals (rats/mice) for systemic effects (hepatic, renal, respiratory).

- Exposure Routes : Inhalation (primary), oral, and dermal, with doses reflecting occupational exposure thresholds .

- Endpoints : Track hematological parameters, organ weight changes, and histopathology .

Q. How can contradictory data in toxicity profiles be resolved?

- Data Reconciliation : Cross-reference studies from PubMed, NIH RePORTER, and TSCATS using standardized query strings (e.g., "naphthalene derivatives + toxicity + gene expression"). Prioritize peer-reviewed studies over grey literature and validate findings via dose-response consistency across species .

- Example : Discrepancies in hepatic effects may arise from metabolic differences between rodents and humans; use in vitro CYP450 inhibition assays to clarify mechanisms .

Q. What computational approaches predict the compound’s environmental persistence or bioactivity?

- QSAR Modeling : Utilize Quantum Chemistry and Statistical Thermodynamics (via CC-DPS) to predict logP (hydrophobicity) and biodegradation pathways. Structural descriptors (e.g., ten-membered ring topology, rotatable bonds) inform persistence in soil/water matrices .

- Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots and potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.